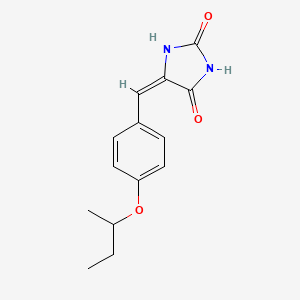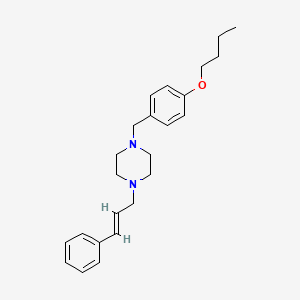![molecular formula C14H19BrN2O2 B5381930 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5381930.png)
1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepane, also known as brompheniramine, is a compound that belongs to the class of antihistamines. It is commonly used as a medication to treat allergic reactions, such as hay fever, hives, and itching. In addition to its clinical applications, brompheniramine has also gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
Brompheniramine exerts its pharmacological effects by blocking the action of histamine, a chemical mediator that is released during allergic reactions. By binding to histamine receptors, 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine can prevent the symptoms of allergies, such as itching, sneezing, and runny nose. In addition to its antihistaminic activity, 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine also has anticholinergic properties, which can contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Brompheniramine can affect various biochemical and physiological processes in the body. For example, it can alter the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Brompheniramine can also affect the cardiovascular system by causing changes in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Brompheniramine has several advantages as a research tool, including its well-established pharmacological properties, low toxicity, and availability. However, there are also some limitations to its use, such as its potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several areas of future research that could benefit from further investigation into the properties of 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine. For example, studies could explore its potential as a therapeutic agent in other diseases beyond cancer, such as autoimmune disorders or neurological conditions. Additionally, research could focus on developing more specific and potent analogs of 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine to enhance its therapeutic efficacy and reduce its potential for off-target effects.
Métodos De Síntesis
Brompheniramine can be synthesized through a multi-step process that involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. The resulting compound is then reacted with 4-methyl-1,4-diazepane in the presence of a base catalyst to produce 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine.
Aplicaciones Científicas De Investigación
Brompheniramine has been extensively studied for its potential therapeutic properties in various diseases and conditions. One of the key areas of research is its role in the treatment of cancer. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be mediated through the modulation of various signaling pathways involved in cell survival and proliferation.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-16-7-2-8-17(10-9-16)14(18)11-19-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGMWWRNGVTJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-(4-hydroxybutyl)-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5381853.png)
![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5381855.png)
![3-(3-fluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5381858.png)
![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide](/img/structure/B5381863.png)
![5-(2-chloro-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5381871.png)
![N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide](/img/structure/B5381882.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5381904.png)

![5-methyl-N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5381916.png)
![(3aS*,6aR*)-5-(2-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5381941.png)
![2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5381959.png)

![2-{[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5381969.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5381976.png)